molecular formula C26H20P B1599115 Triphenyl(2-phenylethynyl)plumbane CAS No. 5072-98-0

Triphenyl(2-phenylethynyl)plumbane

Cat. No. B1599115
CAS RN: 5072-98-0
M. Wt: 540 g/mol
InChI Key: MGCZPODMNMQFSU-UHFFFAOYSA-N
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Description

Triphenyl(2-phenylethynyl)plumbane, also known as TPEP, is a synthetic molecule consisting of triphenyl-plumbane with an ethynyl group and a phenyl ring attached to it. It has the molecular formula C26H20Pb .


Molecular Structure Analysis

The molecular structure of Triphenyl(2-phenylethynyl)plumbane consists of a lead atom bonded to three phenyl groups and an ethynyl group attached to a phenyl ring .


Physical And Chemical Properties Analysis

Triphenyl(2-phenylethynyl)plumbane has a molecular weight of 539.63700 . It has a boiling point of 115ºC and a melting point of 54-57ºC (lit.) .

Scientific Research Applications

Speciation and Degradation in Paddy Fields

Triphenyltin (TPT) has been studied for its usage in agriculture, particularly in rice crop farming. Its distribution, degradation, and uptake into rice plants in paddy fields were explored, highlighting environmental and potential health impacts. This study provides insight into the behavior of phenyltin compounds in agricultural settings, which may parallel some behaviors of Triphenyl(2-phenylethynyl)plumbane in similar environments (Antes et al., 2011).

Environmental Fate and Ecotoxicity

A comprehensive review on the environmental fate, ecotoxicity, and ecological risks of triphenyltin compounds in marine ecosystems underscores the extensive use of TPT as a biocide and its consequent environmental contamination. This research may offer a comparative basis for understanding the environmental impact of related compounds, including Triphenyl(2-phenylethynyl)plumbane (Yi et al., 2012).

Biodegradation and Cellular Responses

Investigations into the biodegradation of TPT by Bacillus thuringiensis and tea saponin reveal mechanisms of biodegradation and cellular responses, which could inform potential bioremediation strategies for compounds like Triphenyl(2-phenylethynyl)plumbane. These studies provide valuable insights into microbial degradation pathways and environmental detoxification (Huang et al., 2014).

Cytotoxicity and DNA Binding

Research on triphenylethylene-coumarin hybrids with two amino side chains indicates the potential for designing compounds with specific biological activities, including interactions with DNA. This area of study may be relevant for understanding the biological interactions and potential applications of Triphenyl(2-phenylethynyl)plumbane and its analogs (Zhao et al., 2014).

Safety and Hazards

Safety data for Triphenyl(2-phenylethynyl)plumbane indicates that it should be handled to avoid contact with skin and eyes, and formation of dust and aerosols . It has hazard codes T,N and safety phrases S45-S53-S60-S61 .

properties

IUPAC Name

triphenyl(2-phenylethynyl)plumbane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5.3C6H5.Pb/c1-2-8-6-4-3-5-7-8;3*1-2-4-6-5-3-1;/h3-7H;3*1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCZPODMNMQFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#C[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399579
Record name triphenyl(2-phenylethynyl)plumbane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5072-98-0
Record name triphenyl(2-phenylethynyl)plumbane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenyl(2-phenylethynyl)plumbane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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